molecular formula C7H4Cl2N2 B1588999 2,4-Dichloro-6-methylnicotinonitrile CAS No. 38367-36-1

2,4-Dichloro-6-methylnicotinonitrile

Cat. No. B1588999
CAS RN: 38367-36-1
M. Wt: 187.02 g/mol
InChI Key: BZKGFMCVNLCEJA-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-methylnicotinonitrile” is an organic compound with the molecular formula C7H4Cl2N2 . It appears as an off-white to yellow powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,6-dichloro-4-methylnicotinonitrile has been used as a starting material in the synthesis of 4-methylnicotinic acid . The key step in the sequence was the reductive dechlorination in the presence of zinc and ammonia to provide an intermediate which was hydrolyzed to the described acid .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-methylnicotinonitrile” consists of a pyridine ring substituted with two chlorine atoms and one methyl group. The average mass of the molecule is 187.026 Da .


Chemical Reactions Analysis

The reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution of the chlorine atom at position 6 .


Physical And Chemical Properties Analysis

“2,4-Dichloro-6-methylnicotinonitrile” is a solid at room temperature and has a melting point of 60-64℃. It is relatively soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

  • Specific Scientific Field : Agriculture, specifically plant disease prevention .
  • Summary of the Application : “2,4-Dichloro-6-methylnicotinonitrile” is used as an elicitor to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This method is based on activating the plant’s natural defenses and is considered one of the fastest-growing and prospective strategies in agriculture .
  • Methods of Application or Experimental Procedures : The substance is applied to plants to induce their natural immune system. The efficacy of this method was tested on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Results or Outcomes : The results showed that 2,6-dichloroisonicotinic acid (INA, a similar compound) has biological activity as a Systemic Acquired Resistance (SAR) inducer at 82%, and its derivatives showed higher biological activity (93–97% of plants natural resistance induction) at the tested dose (500 mg L −1) .

Safety And Hazards

The safety data sheet for a similar compound, 2,6-dichloro-4-methylnicotinonitrile, indicates that it is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name

2,4-dichloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGFMCVNLCEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460839
Record name 2,4-DICHLORO-6-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylnicotinonitrile

CAS RN

38367-36-1
Record name 2,4-DICHLORO-6-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
S Caron, NM Do, JE Sieser… - … Process Research & …, 2009 - ACS Publications
Several synthetic approaches to a corticotropin-releasing factor (CRF) antagonist containing a tetrasubstituted pyridine were evaluated. In particular, nucleophilic aromatic substitutions …
Number of citations: 26 pubs.acs.org

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